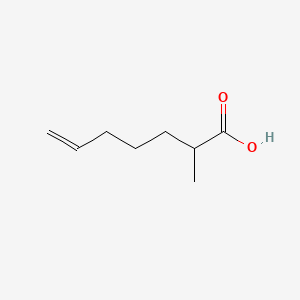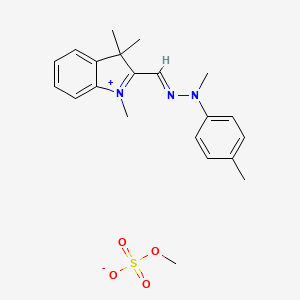
2-Methylhept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhept-6-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond located at the sixth carbon atom and a methyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhept-6-enoic acid can be achieved through several methods. One common approach involves the alkylation of an oxazolidinone using triethylamine as a base and DMAP as an acyl carrier catalyst. This is followed by the addition of a pentene group via enolate addition using sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor. The final step involves the cleavage of the oxazolidinone by LiOH solution in hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of carboxylic acid synthesis, such as the use of catalytic processes and optimization of reaction conditions for large-scale production, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhept-6-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylhept-6-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methylhept-6-enoic acid depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Chemical Reactivity: Its double bond and carboxylic acid group make it reactive towards nucleophiles and electrophiles, enabling it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylhept-2-enoic acid: Similar structure but with the double bond at the second carbon atom.
2-Methylpent-4-enoic acid: A shorter chain analogue with the double bond at the fourth carbon atom.
2-Methylhex-5-enoic acid: A similar compound with a six-carbon chain and the double bond at the fifth carbon atom.
Uniqueness
2-Methylhept-6-enoic acid is unique due to its specific placement of the double bond and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
2-methylhept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKGKAWCGPRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520466 |
Source


|
| Record name | 2-Methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66267-00-3 |
Source


|
| Record name | 2-Methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)




![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)




